Methyl [2-(benzylsulfonyl)-4,6-dinitrophenyl]carbamate
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Overview
Description
METHYL N-(2,4-DINITRO-6-PHENYLMETHANESULFONYLPHENYL)CARBAMATE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of nitro groups, a sulfonyl group, and a carbamate group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL N-(2,4-DINITRO-6-PHENYLMETHANESULFONYLPHENYL)CARBAMATE typically involves multiple steps, starting with the nitration of a suitable aromatic precursor to introduce nitro groups. This is followed by sulfonylation to attach the sulfonyl group and finally carbamoylation to form the carbamate group. Common reagents used in these steps include nitric acid for nitration, sulfonyl chlorides for sulfonylation, and methyl isocyanate for carbamoylation .
Industrial Production Methods
Industrial production of this compound may involve continuous flow systems to enhance efficiency and yield. The use of solid catalysts, such as iron-chrome catalysts, can facilitate the carbamoylation process, leading to higher selectivity and yield .
Chemical Reactions Analysis
Types of Reactions
METHYL N-(2,4-DINITRO-6-PHENYLMETHANESULFONYLPHENYL)CARBAMATE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamines.
Substitution: Formation of sulfonamide or sulfonate esters.
Scientific Research Applications
METHYL N-(2,4-DINITRO-6-PHENYLMETHANESULFONYLPHENYL)CARBAMATE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of METHYL N-(2,4-DINITRO-6-PHENYLMETHANESULFONYLPHENYL)CARBAMATE involves its interaction with specific molecular targets, such as enzymes. The nitro groups can participate in redox reactions, while the sulfonyl and carbamate groups can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification .
Comparison with Similar Compounds
Similar Compounds
METHYL N-(2,6-DINITRO-4-(METHYLSULFONYL)PHENYL)CARBAMATE: Similar structure but with different positions of nitro and sulfonyl groups.
METHYL CARBAMATE: Lacks the nitro and sulfonyl groups, making it less reactive.
Uniqueness
METHYL N-(2,4-DINITRO-6-PHENYLMETHANESULFONYLPHENYL)CARBAMATE is unique due to the combination of nitro, sulfonyl, and carbamate groups, which confer distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C15H13N3O8S |
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Molecular Weight |
395.3 g/mol |
IUPAC Name |
methyl N-(2-benzylsulfonyl-4,6-dinitrophenyl)carbamate |
InChI |
InChI=1S/C15H13N3O8S/c1-26-15(19)16-14-12(18(22)23)7-11(17(20)21)8-13(14)27(24,25)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,16,19) |
InChI Key |
PBYXQSMXGBLHGW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=C(C=C(C=C1S(=O)(=O)CC2=CC=CC=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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